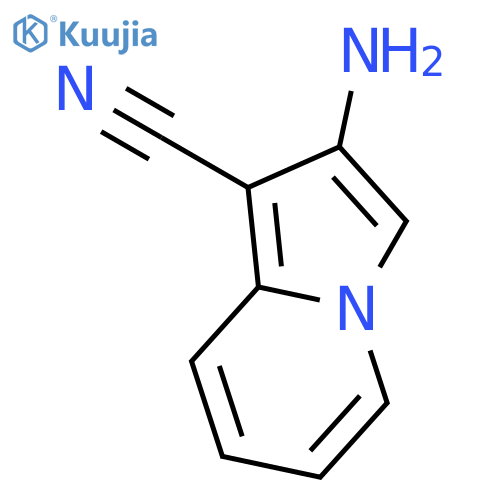Cas no 63014-89-1 (2-aminoindolizine-1-carbonitrile)

63014-89-1 structure
商品名:2-aminoindolizine-1-carbonitrile
2-aminoindolizine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-Indolizinecarbonitrile
- AKOS022135673
- 2-amino-1-cyanoindolizine
- 2-aminoindolizine-1-carbonitrile
- EN300-216579
- STL275403
- 63014-89-1
-
- インチ: InChI=1S/C9H7N3/c10-5-7-8(11)6-12-4-2-1-3-9(7)12/h1-4,6H,11H2
- InChIKey: XXPJGCRDTIPKJP-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=CN2C=C1)N)C#N
計算された属性
- せいみつぶんしりょう: 157.063997236g/mol
- どういたいしつりょう: 157.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-aminoindolizine-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-216579-0.05g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 0.05g |
$581.0 | 2023-06-08 | |
| Enamine | EN300-216579-2.5g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 2.5g |
$4286.0 | 2023-06-08 | |
| TRC | A636495-2mg |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 2mg |
$ 70.00 | 2022-06-07 | ||
| 1PlusChem | 1P01BCKT-50mg |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 50mg |
$780.00 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038440-1g |
2-Aminoindolizine-1-carbonitrile |
63014-89-1 | 1g |
¥15229.00 | 2024-05-06 | ||
| 1PlusChem | 1P01BCKT-1g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 1g |
$2764.00 | 2023-12-16 | |
| 1PlusChem | 1P01BCKT-500mg |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 500mg |
$2170.00 | 2023-12-16 | |
| Enamine | EN300-216579-0.5g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 0.5g |
$1705.0 | 2023-06-08 | |
| Enamine | EN300-216579-1.0g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 1g |
$2186.0 | 2023-06-08 | |
| Enamine | EN300-216579-5.0g |
2-aminoindolizine-1-carbonitrile |
63014-89-1 | 95% | 5g |
$6339.0 | 2023-06-08 |
2-aminoindolizine-1-carbonitrile 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
63014-89-1 (2-aminoindolizine-1-carbonitrile) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
